7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC14596799
Molecular Formula: C20H24N4OS
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4OS |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H24N4OS/c1-20(2,3)12-9-10-14-15(11-12)26-17-16(14)18(25)24(19(22-17)23-21)13-7-5-4-6-8-13/h4-8,12H,9-11,21H2,1-3H3,(H,22,23) |
| Standard InChI Key | LFYGGOABDXCZAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C4=CC=CC=C4 |
Introduction
Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₀H₂₄N₄OS, with a molecular weight of 368.5 g/mol . Key structural elements include:
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Benzothieno[2,3-d]pyrimidine core: A fused bicyclic system with sulfur and nitrogen heteroatoms.
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Positional substituents:
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2-Hydrazinyl group: A reactive hydrazine moiety enabling condensation reactions.
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3-Phenyl group: Aromatic substituent influencing electronic and steric properties.
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7-tert-Butyl group: Bulky alkyl group for solubility and stability.
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| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₄OS | |
| Molecular Weight | 368.5 g/mol | |
| SMILES Notation | CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)NN)C4=CC=CC=C4 | |
| InChIKey | LFGGGOABDXCZAR-UHFFFAOYSA-N |
Spectroscopic Identification
Spectral data confirms the compound’s structure:
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IR Spectra: Absorption bands for N–H (hydrazinyl) and C=O (pyrimidinone) groups.
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¹H NMR: Signals for aromatic protons (δ 6.8–7.5 ppm), methylene groups (δ 1.7–2.1 ppm), and tert-butyl protons (δ 1.2–1.4 ppm).
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¹³C NMR: Peaks for carbonyl (δ ~170 ppm), aromatic carbons (δ 120–150 ppm), and tert-butyl carbons (δ 20–35 ppm).
Synthesis and Preparation
General Synthetic Pathway
The synthesis typically involves three stages:
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Cyclization: Formation of the benzothienopyrimidine core via Gewald reaction or formamide cyclization.
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Chlorination: Introduction of a leaving group (e.g., Cl) at position 4 using phosphorus oxychloride (POCl₃).
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Hydrazination: Substitution of the chloro group with hydrazine hydrate to yield the 2-hydrazinyl derivative .
Table 2: Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Formamide, reflux | ~70% |
| Chlorination | POCl₃, DMF, 60–80°C | ~85% |
| Hydrazination | 80% hydrazine hydrate, butanol, reflux | ~60% |
Challenges and Optimization
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Steric Hindrance: The tert-butyl group may complicate reaction kinetics.
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Solubility: Limited solubility in polar solvents necessitates use of DMF or ethanol.
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Alternative Routes: Microwave-assisted synthesis or catalytic methods (e.g., Pd-catalyzed coupling) could improve efficiency .
| Derivative | Target Organism/Cell Line | Activity (MIC/IC₅₀) | Source |
|---|---|---|---|
| 2-Hydrazinyl-Schiff Base | S. aureus | 16 µg/mL | |
| Triazolo-Pyrimidine | C. albicans | 8 µg/mL | |
| Hydrazone | LOX IMVI | 10 µM |
Future Research Directions
Structural Modifications
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Hydrazone Formation: Reaction with electron-deficient aldehydes to enhance bioactivity.
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Triazole Synthesis: Cyclization with carbon disulfide or orthoesters to create fused triazole rings .
Mechanistic Studies
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Receptor Binding: Docking studies to elucidate interactions with adenosine receptors or kinases.
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Metabolic Stability: Assessment of in vivo stability and pharmacokinetics.
Synthetic Innovations
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